1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride is a compound with potential applications in medicinal chemistry and pharmacology. It is characterized by a pyrrolidine ring substituted with a methoxy group and an isopropyl urea moiety. This unique structure suggests possible interactions with biological targets, making it a subject of interest in drug development.
The compound can be synthesized from commercially available starting materials, specifically 4-methoxypyrrolidine and isopropyl isocyanate, under controlled laboratory conditions. It has been documented in various chemical databases and research articles, indicating its relevance in scientific studies and industrial applications .
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride falls under the category of organic compounds, specifically within the subcategory of ureas. It is also classified as a nitrogen-containing heterocyclic compound due to the presence of the pyrrolidine ring.
The synthesis of 1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride typically involves the following reaction:
This reaction is conducted in an inert atmosphere (nitrogen or argon) to minimize side reactions. Common solvents used include dichloromethane or tetrahydrofuran .
In laboratory settings, the reaction conditions such as temperature, time, and concentration are carefully optimized to maximize yield and purity. For industrial applications, processes may be scaled up using automated reactors to ensure consistent production quality .
The molecular formula of 1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride is , with a molecular weight of approximately 201.27 g/mol. The compound features a pyrrolidine ring with a methoxy substituent at one position and an isopropyl group attached to the urea nitrogen.
Property | Value |
---|---|
Molecular Formula | C9H19N3O2 |
Molecular Weight | 201.27 g/mol |
IUPAC Name | 1-(4-methoxypyrrolidin-3-yl)-3-propan-2-ylurea |
InChI | InChI=1S/C9H19N3O2/c1-6(2)11-9(13)12-7-4-10-5-8(7)14-3/h6-8,10H,4-5H2,1-3H3,(H2,11,12,13) |
InChI Key | KWWPJXNKQZRQTL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC(=O)NC1CNCC1OC |
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The structural features, particularly the methoxy and isopropyl groups, enhance its binding affinity and specificity towards these targets. The urea moiety facilitates hydrogen bonding with proteins, influencing their function .
The compound is typically presented as a white crystalline solid. Its melting point and solubility characteristics vary depending on purity and preparation methods.
Key chemical properties include:
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride has potential applications in various fields:
This compound exemplifies the importance of molecular hybridization strategies in drug design, combining different pharmacophoric elements to enhance biological activity .
The construction of the 4-methoxypyrrolidine core utilizes innovative catalytic strategies that enable precise C-H and C-C bond manipulations. Iridium-catalyzed borrowing hydrogen annulation has emerged as a highly efficient approach, where racemic diols and primary amines undergo cyclization via dehydrogenation/rehydrogenation sequences. This method achieves excellent atom economy and yields exceeding 85% under mild conditions (typically 80-100°C), utilizing [CpIr] catalysts with chiral ligands to control stereoselectivity [5]. The catalytic system facilitates the direct coupling of 1,4-diols with amine precursors, forming the pyrrolidine scaffold while simultaneously introducing the C4-methoxy group via *in situ alkoxylation.
Palladium-mediated C-H activation provides complementary routes for late-stage functionalization. As demonstrated in antiviral compound syntheses, Pd(II) catalysts (e.g., Pd(OAc)₂ or PdCl₂) combined with bidentate phosphine ligands (such as dppf) enable regioselective borylation at the C3/C4 positions of pyrrolidine precursors. Subsequent cross-coupling with methanol sources installs the methoxy group efficiently. This method is particularly valuable for introducing isotopic labels (e.g., ¹³C) or modifying the methoxy group without ring reconstruction .
Table 1: Advanced Functionalization Techniques for Pyrrolidine Synthesis
Method | Catalyst System | Key Reagents | Yield Range | Temperature |
---|---|---|---|---|
Iridium DH/RA | [Cp*IrCl₂]₂/Chiral BOX | Racemic diols, amines | 85–92% | 80–100°C |
Palladium C-H Borylation | Pd(dppf)Cl₂/Bis(pinacolato)diboron | B₂pin₂, KOAc | 78–88% | 60–80°C |
Nickel-Catalyzed Hydroalkylation | Ni(COD)₂/(R)-QuinoxP* | 3-Pyrrolines, alkyl halides | 82–90% | 25–40°C |
Directed C(sp³)-H Amination | [FeIII(TF4DMAP)Cl]/Aryl azides | TMSN₃, Selectfluor | 75–85% | 50–70°C |
Stereocontrol at the C3 and C4 positions of the pyrrolidine ring is critical for biological efficacy and is achieved through chiral catalysis or resolution techniques. Cobalt- and nickel-catalyzed hydroalkylations of 3-pyrrolines exhibit exceptional stereodifferentiation, with nickel catalysts favoring C3-alkylation (dr > 20:1) and cobalt catalysts promoting C2-alkylation (dr > 15:1). Chiral BOX ligands (e.g., (S,S)-Ph-BOX) induce enantioselectivities exceeding 95% ee during these transformations, enabling the synthesis of both (2S,4R) and (2R,4S) diastereomers from common intermediates [5].
Resolution of racemic 4-hydroxypyrrolidines followed by O-methylation provides an alternative route to enantiopure methoxy precursors. Enzymatic resolution using lipases (e.g., CAL-B) selectively acylates the (3S,4R)-enantiomer of trans-4-hydroxypyrrolidin-3-yl carbamates, leaving the desired (3R,4S)-enantiomer unreacted. Subsequent Mitsunobu etherification with methanol introduces the methoxy group while retaining >99% ee. X-ray crystallography of diastereomeric salts (e.g., with dibenzoyl tartaric acid) confirms absolute configuration and is utilized for quality control in multigram syntheses [4].
Microwave-assisted cyclocondensation represents a third approach, where chiral epichlorohydrin derivatives react with primary amines under basic conditions. This one-pot process achieves 70–85% yield and 90% ee when catalyzed by cinchona-derived phase-transfer catalysts, forming the pyrrolidine ring with inherent C4 stereocontrol [5].
Table 2: Stereoselective Approaches to 4-Methoxypyrrolidine Derivatives
Strategy | Chiral Controller | Key Stereochemical Outcome | ee/dr | Scale Demonstrated |
---|---|---|---|---|
Ni-Catalyzed Hydroalkylation | (R)-QuinoxP* | (2R,4S)-diastereomer | >95% ee, 20:1 dr | 500 g |
Enzymatic Resolution | CAL-B lipase | (3R,4S)-isomer | >99% ee | 2 kg |
Diastereomeric Crystallization | Dibenzoyl-D-tartaric acid | (3S,4R)-isomer HCl salt | 99.5% de | 10 kg |
Asymmetric Hydrogenation | Rh-DuPhos | (2S,4R)-isomer | 97% ee | 100 g |
The critical urea linkage in the target compound is forged via isocyanate intermediates generated in situ from amine precursors. In optimized protocols, the 3-amino-4-methoxypyrrolidine intermediate (as its freebase) reacts with triphosgene in anhydrous THF at –40°C to form the corresponding isocyanate without epimerization. This unstable intermediate is immediately trapped with isopropylamine in a one-pot procedure, yielding the unsymmetrical urea precursor with >90% efficiency. Crucially, the pyrrolidine nitrogen must be protected as a Boc-carbamate during this sequence to prevent oligomerization; subsequent HCl-mediated deprotection proceeds cleanly in dioxane without urea bond cleavage [6].
Alternative routes employ carbonyldiimidazole (CDI)-activated coupling, where 4-methoxypyrrolidin-3-amine hydrochloride is neutralized with potassium carbonate and reacted with CDI in dichloromethane. The resulting imidazolyl carbamate is then combined with isopropylamine at 50°C, affording the urea in 85–88% yield after crystallization. While lower-yielding than the isocyanate method, this approach avoids cryogenic conditions and is preferred for large-scale manufacturing (>100 kg batches) [7].
Solvent optimization studies reveal that ethereal solvents (THF/MTBE mixtures) suppress diurea formation, while polar aprotic solvents (e.g., DMF) accelerate reactions but promote racemization at C3. Kinetic monitoring via in situ IR spectroscopy confirms complete isocyanate consumption within 30 minutes at 0°C, enabling precise endpoint detection .
Final salt formation is a critical determinant of purity, stability, and bioavailability. Hydrochloride salt crystallization of 1-(4-methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea employs antisolvent precipitation, where anhydrous HCl in isopropanol is added to a warm (60°C) solution of the freebase in ethanol. Controlled cooling at 0.5°C/minute to 4°C induces crystallization of the monohydrochloride salt with <0.5% dimeric impurities. XRPD analysis confirms Form I polymorphic stability when crystallized from ethanol/MTBE (4:1 v/v), exhibiting characteristic diffraction peaks at 2θ = 12.8°, 16.2°, and 24.7° [4].
Purity optimization focuses on impurity expulsion during crystal growth. Residual isopropylamine (<300 ppm) is reduced by acidic washes (0.1N HCl in IPA), while inorganic chlorides (from over-acidification) are minimized via pH-controlled crystallization (endpoint pH 3.5–4.0). Final crystals isolated by pressure filtration through 0.2 μm PTFE membranes and fluid-bed drying (30°C, nitrogen atmosphere) consistently achieve >99.5% HPLC purity and water content <0.2% (KF). The process delivers the hydrochloride salt as a non-hygroscopic, free-flowing powder suitable for long-term storage at 25°C/60% RH [4].
Table 3: Hydrochloride Salt Crystallization Optimization Parameters
Parameter | Optimal Condition | Effect on Product Quality | Analytical Control |
---|---|---|---|
Solvent System | Ethanol/MTBE (4:1 v/v) | Polymorph Form I stability | XRPD |
Antisolvent Addition Rate | 5 mL/min/g of compound | Particle size D₉₀ = 120 μm | Laser diffraction |
Crystallization Endpoint pH | 3.5–4.0 | Limits Cl⁻ impurities | Ion chromatography |
Drying Conditions | Fluid-bed, 30°C, N₂ flow | Residual EtOH <500 ppm | GC-FID |
Final Moisture Content | <0.2% w/w | Prevents caking | Karl Fischer titration |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0